6-isopropyl-2,4-dihydroxy-5-nitropyriMidine
Overview
Description
6-isopropyl-2,4-dihydroxy-5-nitropyriMidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a nitro group at the 5-position and an isopropyl group at the 6-position of the pyrimidine ring The pyrimidine ring itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-2,4-dihydroxy-5-nitropyriMidine can be achieved through several synthetic routes. One common method involves the nitration of 6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.
Another synthetic route involves the condensation of 2,4-dioxo-6-(propan-2-yl)pyrimidine with a nitrating agent such as nitric acid or a nitrate salt in the presence of a catalyst. This method allows for the selective introduction of the nitro group at the 5-position of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-isopropyl-2,4-dihydroxy-5-nitropyriMidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, alkoxides in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Potassium permanganate, hydrogen peroxide, or nitric acid.
Major Products Formed
Reduction: 5-Amino-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
6-isopropyl-2,4-dihydroxy-5-nitropyriMidine has several scientific research applications, including:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors in the pyrimidine pathway.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It can be used as a probe to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-isopropyl-2,4-dihydroxy-5-nitropyriMidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes involved in the pyrimidine biosynthesis pathway, thereby disrupting the synthesis of nucleotides required for DNA and RNA replication. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-6-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of an isopropyl group.
5-Nitropyrimidine-2,4(1H,3H)-dione: Lacks the isopropyl group at the 6-position.
6-(Propan-2-yl)pyrimidine-2,4(1H,3H)-dione: Lacks the nitro group at the 5-position.
Uniqueness
6-isopropyl-2,4-dihydroxy-5-nitropyriMidine is unique due to the presence of both the nitro and isopropyl groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
5-nitro-6-propan-2-yl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3(2)4-5(10(13)14)6(11)9-7(12)8-4/h3H,1-2H3,(H2,8,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZYYMYZWPILOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NC(=O)N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613994 | |
Record name | 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58289-28-4 | |
Record name | 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.